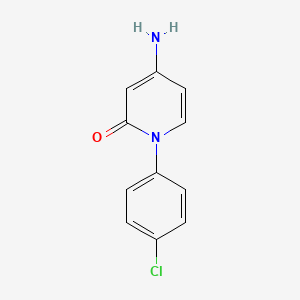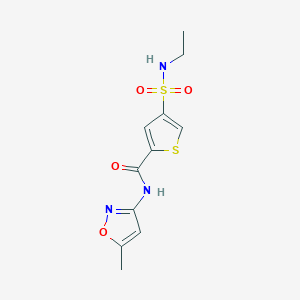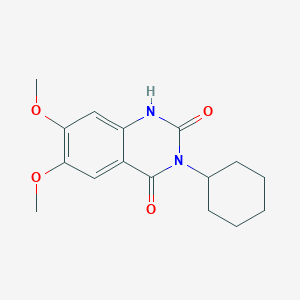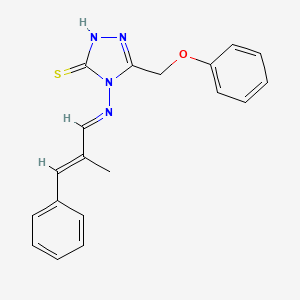![molecular formula C20H21NO3 B5527796 Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate](/img/structure/B5527796.png)
Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its complex structure, which includes a cyclopropane ring and a phenyl group, making it a subject of study in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with methanol to form methyl 3-phenylpropanoate . This intermediate is then subjected to further reactions involving cyclopropanecarbonyl chloride and aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thiol esters.
Aplicaciones Científicas De Investigación
Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The cyclopropane ring and phenyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-phenylpropanoate: A simpler ester with similar structural features but lacks the cyclopropane ring and amide group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group and a tert-butoxycarbonyl-protected amine, making it more hydrophilic.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Features an amino group and a substituted phenyl ring, offering different reactivity and biological properties.
Uniqueness
Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate stands out due to its unique combination of a cyclopropane ring, phenyl groups, and an ester linkage.
Propiedades
IUPAC Name |
methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-20(23)18(12-14-8-4-2-5-9-14)21-19(22)17-13-16(17)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWNYOCHHDZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527734.png)


![4-(3-{[2-(2-methoxyethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5527746.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5527749.png)


![N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5527767.png)


![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide](/img/structure/B5527794.png)
![isobutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5527800.png)
![3-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5527811.png)
